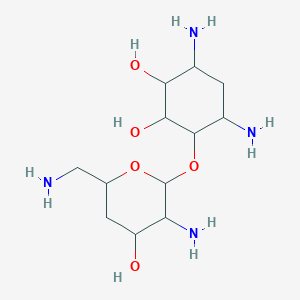

Seldomycin factor 2

Descripción

Propiedades

Número CAS |

54333-78-7 |

|---|---|

Fórmula molecular |

C12H26N4O5 |

Peso molecular |

306.36 g/mol |

Nombre IUPAC |

4,6-diamino-3-[3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol |

InChI |

InChI=1S/C12H26N4O5/c13-3-4-1-7(17)8(16)12(20-4)21-11-6(15)2-5(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2 |

Clave InChI |

NOBINJIDZDKGAE-UHFFFAOYSA-N |

SMILES canónico |

C1C(OC(C(C1O)N)OC2C(CC(C(C2O)O)N)N)CN |

Sinónimos |

seldomycin seldomycin factor 1 seldomycin factor 2 seldomycin factor 3 seldomycin factor 5 |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Seldomycin Factor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 2, a notable member of the seldomycin complex of aminoglycoside antibiotics, has been a subject of scientific interest since its discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. The document details the fermentation and purification processes, the elucidation of its chemical structure, and a proposed biosynthetic pathway based on current knowledge of aminoglycoside biosynthesis. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language are included to illustrate key workflows and pathways, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

The seldomycin complex, a group of aminoglycoside antibiotics, was first isolated from the fermentation broth of Streptomyces hofunensis sp. nov.[1][2] This complex consists of several components, including seldomycin factors 1, 2, 3, and 5. Among these, this compound, also identified as XK-88-2, has been structurally elucidated as 4'-deoxy-neamine.[3] Aminoglycoside antibiotics are a clinically important class of antibacterial agents that function by inhibiting protein synthesis in bacteria. The unique structural features of the seldomycins, including this compound, make them of interest for further investigation and potential development.

This guide aims to provide a detailed technical overview of the foundational work on this compound, from its initial discovery and isolation to its structural characterization.

Fermentation and Production

This compound is produced by the fermentation of Streptomyces hofunensis sp. nov. MK-88. While specific fermentation yields for this compound are not extensively detailed in the initial discovery literature, a general overview of the process can be compiled.

Table 1: Fermentation Parameters for Seldomycin Production

| Parameter | Description |

| Producing Organism | Streptomyces hofunensis sp. nov. MK-88 |

| Antibiotic Complex | Seldomycins (Factors 1, 2, 3, and 5) |

| General Method | Submerged fermentation |

Note: Specific details on media composition, temperature, pH, and aeration rates for optimal production of this compound are not available in the reviewed literature. Researchers should refer to general fermentation protocols for Streptomyces species for starting points in process optimization.

Isolation and Purification

The isolation of the seldomycin complex from the fermentation broth is a multi-step process involving ion-exchange and silica gel chromatography.[1][2]

Experimental Protocol: Isolation of the Seldomycin Complex

-

Broth Preparation : The whole fermentation broth is acidified to a pH of 2.0 using 6 N H₂SO₄.[2]

-

Filtration : The acidified broth is filtered to remove mycelia and other solid components.

-

Neutralization : The resulting filtrate is neutralized to a pH of 6.8 with 6 N NaOH.[2]

-

Cationic Exchange Chromatography :

-

Resin : Amberlite IRC-50 cationic exchange resin (ammonium form) is used.[2]

-

Loading : The neutralized filtrate is loaded onto the prepared resin column.

-

Washing : The column is washed with deionized water to remove unbound impurities.

-

Elution : The seldomycin complex is eluted from the resin using 1 N NH₄OH.[2]

-

Fraction Collection : Active fractions are collected and pooled.

-

Experimental Protocol: Purification of this compound

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel.

-

Mobile Phase : A suitable solvent system (details not specified in the original literature, but typically a gradient of a polar organic solvent in a less polar one, such as methanol in chloroform, is used for aminoglycoside separation).

-

Fractionation : Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing pure this compound.

-

A workflow for the isolation and purification process is depicted below.

Structural Elucidation

The structure of this compound was determined to be 4'-deoxy-neamine through a combination of chemical degradation and spectral analysis.[3]

Table 2: Structural and Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | 4'-deoxy-neamine |

| Molecular Formula | C₁₂H₂₆N₄O₅ |

| Molecular Weight | 322.36 g/mol |

| Key Structural Features | Aminoglycoside with a 2-deoxystreptamine core |

Note: Detailed spectroscopic data (NMR, Mass Spectrometry) for this compound were not provided in the abstracts of the initial discovery papers. The structural assignment was based on comparison with known aminoglycosides and the results of chemical degradation studies.

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound has not been explicitly elucidated. However, based on the known biosynthesis of other aminoglycosides containing a 2-deoxystreptamine core, such as tobramycin and kanamycin, a putative pathway can be proposed.[3][4] The central precursor for the 2-deoxystreptamine ring is believed to be D-glucose-6-phosphate.

The proposed pathway involves the enzymatic conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose, a key intermediate in the formation of the 2-deoxystreptamine core. This is followed by a series of transamination and glycosylation steps to assemble the final 4'-deoxy-neamine structure.

Conclusion

This compound, a unique 4'-deoxy-neamine containing aminoglycoside, represents an interesting natural product with potential for further scientific exploration. This guide has consolidated the available information on its discovery, isolation from Streptomyces hofunensis, and structural characterization. While the initial literature provides a solid foundation, further research would be beneficial to fully detail the fermentation optimization, provide a comprehensive spectroscopic analysis, and definitively elucidate its biosynthetic pathway. The methodologies and data presented herein serve as a valuable starting point for researchers and professionals in the field of antibiotic discovery and development.

References

An In-depth Technical Guide to the Production of Seldomycin by Streptomyces hofunensis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed information regarding the biosynthetic pathway, gene cluster, and specific fermentation parameters for seldomycin production by Streptomyces hofunensis is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview based on analogous, well-characterized aminoglycoside antibiotic production systems in other Streptomyces species. The experimental protocols and biosynthetic pathways described herein are representative and should be adapted and optimized for the specific case of seldomycin.

Introduction

Streptomyces hofunensis, a soil-dwelling actinobacterium, is the known producer of the seldomycin complex, a group of aminoglycoside antibiotics.[1] Aminoglycosides are a class of potent antibiotics that function by inhibiting protein synthesis in bacteria, making them crucial in the treatment of various bacterial infections.[2] The seldomycin complex consists of several factors, including seldomycin factors 1, 2, 3, and 5.[1]

The production of secondary metabolites like seldomycin in Streptomyces is a complex process influenced by genetic regulation, nutrient availability, and fermentation conditions. Understanding and optimizing these factors are critical for enhancing the yield and purity of the desired antibiotic. This technical guide aims to provide researchers and drug development professionals with a foundational understanding of the core principles and methodologies relevant to the production of seldomycin. Due to the limited specific data on Streptomyces hofunensis and seldomycin, this guide leverages information from closely related and well-studied aminoglycoside biosynthesis pathways and general Streptomyces fermentation protocols.

Hypothetical Biosynthetic Pathway of Seldomycin

The biosynthesis of aminoglycoside antibiotics in Streptomyces typically originates from a sugar phosphate precursor, often D-glucose-6-phosphate.[2][3] The pathway involves a series of enzymatic reactions including transamination, oxidation, deoxygenation, and glycosylation to assemble the final complex structure.

Based on the known biosynthesis of other 2-deoxystreptamine (2-DOS) containing aminoglycosides like kanamycin and tobramycin, a hypothetical pathway for seldomycin can be proposed.[2][4] The core 2-DOS scaffold is synthesized from glucose-6-phosphate. This is followed by the attachment of various amino sugars, which are also derived from glucose through separate multi-step enzymatic pathways. The final steps often involve tailoring enzymes that modify the sugar moieties, leading to the different factors of the seldomycin complex.

Experimental Protocols for Seldomycin Production (Generalized)

The following protocols are generalized for the cultivation of Streptomyces species and the production of secondary metabolites. These should be considered as a starting point and will require optimization for Streptomyces hofunensis and seldomycin production.

Culture Media and Conditions

Table 1: Generalized Media for Streptomyces Cultivation

| Medium Component | Seed Culture (g/L) | Production Culture (g/L) |

| Soluble Starch | 10 | 20 |

| Glucose | 10 | - |

| Yeast Extract | 4 | 5 |

| Peptone | 2 | 5 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 2 | 2 |

| Trace Elements Solution | 1 mL | 1 mL |

| pH | 7.0-7.2 | 6.8-7.0 |

Trace Elements Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1

Cultivation Parameters:

-

Seed Culture: Inoculate a loopful of spores or mycelia from a fresh agar plate into a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture. Incubate at 28-30°C for 5-10 days on a rotary shaker at 200-250 rpm. Monitor the production of seldomycin periodically.

Extraction and Analysis of Seldomycin

-

Harvesting: After the fermentation period, centrifuge the culture broth to separate the mycelia from the supernatant.

-

Extraction: Seldomycin, being an aminoglycoside, is polar. It can be extracted from the supernatant using cation-exchange chromatography.

-

Purification: Further purification can be achieved using techniques like column chromatography with silica gel or other suitable resins.

-

Analysis: The presence and quantity of seldomycin can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).

Quantitative Data on Aminoglycoside Production (Analogous Systems)

Due to the lack of specific quantitative data for seldomycin production, the following table presents reported yields for other aminoglycoside antibiotics produced by different Streptomyces species to provide a general reference.

Table 2: Production Titers of Various Aminoglycoside Antibiotics

| Antibiotic | Producing Organism | Fermentation System | Reported Yield (mg/L) | Reference |

| Kanamycin | Streptomyces kanamyceticus | Shake Flask | 1,000 - 5,000 | General Literature |

| Tobramycin | Streptomyces tenebrarius | Bioreactor | 500 - 1,500 | General Literature |

| Neomycin | Streptomyces fradiae | Bioreactor | 3,000 - 10,000 | General Literature |

| Streptomycin | Streptomyces griseus | Bioreactor | 1,000 - 12,000 | General Literature |

Note: These values are approximate and can vary significantly based on the strain, medium composition, and fermentation conditions.

Conclusion and Future Perspectives

The production of the seldomycin complex by Streptomyces hofunensis represents a promising area for antibiotic research and development. While specific details regarding its biosynthesis and optimal production are not yet fully elucidated, the knowledge gained from other aminoglycoside-producing Streptomyces provides a solid foundation for further investigation.

Future research should focus on:

-

Genome Sequencing of Streptomyces hofunensis: To identify the seldomycin biosynthetic gene cluster.

-

Gene Knockout and Heterologous Expression Studies: To confirm the function of the genes within the cluster and elucidate the biosynthetic pathway.

-

Optimization of Fermentation Conditions: A systematic approach using statistical methods like Response Surface Methodology (RSM) to enhance seldomycin yield.

-

Metabolic Engineering: To rationally engineer Streptomyces hofunensis for improved production of specific seldomycin factors.

By pursuing these research avenues, a more complete understanding of seldomycin production can be achieved, paving the way for its potential clinical application.

References

Elucidation of the Chemical Structure of Seldomycin Factor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 2 is a component of the seldomycin complex, a group of aminoglycoside antibiotics isolated from Streptomyces hofunensis. As with other aminoglycosides, its biological activity is intrinsically linked to its precise three-dimensional structure. The elucidation of this structure is a critical step in understanding its mechanism of action, potential for modification, and development as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies employed in determining the chemical structure of this compound, from its initial isolation to its detailed spectroscopic characterization. While specific raw data for this compound is not widely published, this document outlines the established experimental protocols and data presentation standards used in the field of natural product chemistry, serving as a blueprint for researchers engaged in similar structural elucidation endeavors.

Isolation and Purification of this compound

The initial and foundational step in the structural elucidation of any natural product is its isolation in a pure form. This compound is produced as part of a complex of related aminoglycoside compounds by the bacterium Streptomyces hofunensis. The separation of these closely related factors requires a multi-step chromatographic approach.

Fermentation and Extraction

The process begins with the fermentation of Streptomyces hofunensis in a suitable culture medium to encourage the production of the seldomycin complex. Following fermentation, the antibiotic complex is extracted from the fermentation broth.

Chromatographic Separation

A combination of ion-exchange and adsorption chromatography is employed to separate the individual seldomycin factors.

Experimental Protocol: Isolation and Purification

-

Cation-Exchange Chromatography:

-

The filtered fermentation broth is acidified and applied to a column packed with a cationic exchange resin, such as Amberlite IRC-50.

-

The resin is washed with deionized water to remove unbound impurities.

-

The seldomycin complex is then eluted from the resin using a basic solution, such as aqueous ammonia.

-

Fractions are collected and assayed for antibiotic activity to identify those containing the seldomycin complex.

-

-

Silica Gel Column Chromatography:

-

The active fractions from the ion-exchange chromatography are pooled, concentrated, and applied to a silica gel column.

-

The column is eluted with a solvent system of increasing polarity, for example, a gradient of chloroform-methanol-ammonia.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Fractions containing the pure compound are pooled and concentrated to yield isolated this compound.

-

Spectroscopic Analysis for Structure Elucidation

Once isolated, the definitive structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule, providing valuable clues about its substructures.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for positive ion mode).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, typically coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition: Full scan mass spectra are acquired in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

MS/MS Analysis: The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The masses of these fragments are measured to deduce the connectivity of the molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |

| [M+H]⁺ | 455.2928 | 455.2931 | 0.7 | C₁₈H₃₉N₆O₇ |

| Fragment 1 | 324.2084 | 324.2087 | 0.9 | C₁₂H₂₆N₄O₆ |

| Fragment 2 | 163.1236 | 163.1239 | 1.8 | C₆H₁₅N₂O₂ |

| Fragment 3 | 132.0817 | 132.0820 | 2.3 | C₅H₁₀NO₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is used to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.

-

1D NMR:

-

A ¹H NMR spectrum is acquired to identify the number and types of protons in the molecule.

-

A ¹³C NMR spectrum, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is acquired to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and establishing the overall molecular skeleton.

-

Table 2: Hypothetical ¹H and ¹³C NMR Data for a Key Substructure of this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |

| 1' | 101.2 | 5.10 (d, 3.5) | H-2' | C-2', C-3', C-5' |

| 2' | 72.5 | 3.65 (dd, 10.0, 3.5) | H-1', H-3' | C-1', C-3' |

| 3' | 74.8 | 3.80 (t, 10.0) | H-2', H-4' | C-2', C-4', C-5' |

| 4' | 70.1 | 3.55 (t, 10.0) | H-3', H-5' | C-3', C-5', C-6' |

| 5' | 75.3 | 3.95 (m) | H-4', H-6'a, H-6'b | C-1', C-4', C-6' |

| 6'a | 62.9 | 4.15 (dd, 12.0, 2.5) | H-5', H-6'b | C-4', C-5' |

| 6'b | 62.9 | 4.05 (dd, 12.0, 5.0) | H-5', H-6'a | C-4', C-5' |

Chemical Degradation and Derivatization

In some cases, particularly with complex molecules like aminoglycosides, chemical degradation and derivatization can provide additional structural information and confirm stereochemical assignments.

Experimental Protocol: Acid Hydrolysis

-

This compound is treated with a strong acid (e.g., 6 M HCl) at an elevated temperature to cleave the glycosidic bonds.

-

The resulting mixture of amino sugars and cyclitols is separated by chromatography.

-

The individual components are identified by comparison with authentic standards or by further spectroscopic analysis. This helps to identify the constituent monosaccharide and aminocyclitol units.

Conclusion

The chemical structure elucidation of this compound is a systematic process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. While the foundational work on its isolation has been established, detailed, publicly available spectroscopic data remains scarce. This guide provides a robust framework of the necessary experimental protocols and data analysis strategies that are essential for any researcher undertaking the structural characterization of this, or any other, novel natural product. The complete structural assignment, once achieved, will be pivotal for future research into the biological activity, structure-activity relationships, and potential therapeutic applications of this compound.

An In-depth Technical Guide to the Putative Ribosomal Binding Site of Seldomycin Factor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract: Seldomycin factor 2, a member of the 4,6-disubstituted 2-deoxystreptamine class of aminoglycoside antibiotics, is presumed to exert its therapeutic effect by targeting the bacterial ribosome. This guide provides a detailed technical overview of its putative ribosomal binding site and mechanism of action, based on extensive research on its close structural analogs, gentamicin and tobramycin. Due to a lack of specific high-resolution structural and biochemical data for this compound, this document leverages the wealth of information available for these well-characterized aminoglycosides to present a comprehensive model. This guide includes quantitative binding data, detailed experimental protocols for studying aminoglycoside-ribosome interactions, and visualizations of the experimental workflow and the molecular mechanism of action.

Introduction: The Aminoglycoside-Ribosome Interaction

Aminoglycoside antibiotics are potent, broad-spectrum bactericidal agents that primarily function by inhibiting protein synthesis in bacteria.[1] They achieve this by binding to specific sites on the ribosomal RNA (rRNA), leading to mistranslation of the genetic code and disruption of bacterial cell growth. This compound belongs to the 4,6-disubstituted 2-deoxystreptamine subclass of aminoglycosides, which includes the clinically important drugs gentamicin and tobramycin.[2]

The primary target for this class of aminoglycosides is the A-site (aminoacyl-tRNA binding site) on the 16S rRNA component of the 30S ribosomal subunit.[3][4] Specifically, they bind to a highly conserved region within helix 44 (h44).[5] This binding event stabilizes a conformational state of the A-site that mimics the binding of a cognate tRNA, thereby reducing the accuracy of the decoding process. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain and can also inhibit the translocation of the ribosome along the mRNA.[3][6]

This guide will detail the specific interactions and the experimental methodologies used to elucidate them, providing a robust framework for understanding the action of this compound and for the development of novel aminoglycoside derivatives.

Quantitative Data on Aminoglycoside-Ribosome Binding

The following tables summarize key quantitative data for the binding of gentamicin and tobramycin to the bacterial ribosome and its components. This data is foundational for understanding the potency and specificity of these antibiotics and serves as a strong predictive model for the binding of this compound.

Table 1: Dissociation Constants (Kd) for Gentamicin and Tobramycin Binding to Ribosomal Targets

| Aminoglycoside | Ribosomal Target | Kd (µM) | Experimental Method | Reference |

| Gentamicin C2 | E. coli 70S Ribosome (High-affinity site) | 0.6 | Equilibrium Dialysis | [7] |

| Gentamicin C2 | E. coli 70S Ribosome (Cooperative sites) | 10 (mean) | Equilibrium Dialysis | [7] |

| Tobramycin | E. coli H69 hairpin RNA | 0.2 ± 0.2 | UV Thermal Denaturation | [8] |

| Neomycin B | E. coli H69 hairpin RNA | 0.3 ± 0.1 | UV Thermal Denaturation | [8] |

| Paromomycin | E. coli H69 hairpin RNA | 5.4 ± 1.1 | UV Thermal Denaturation | [8] |

| Paromomycin | h44-binding site on ribosomes | 0.2 | In vitro kinetics assays | [9] |

| Gentamicin | h44-binding site on ribosomes | 1.7 | In vitro kinetics assays | [9] |

Table 2: Key Interactions of Tobramycin with the 16S rRNA A-Site (PDB ID: 1LC4)

| Tobramycin Ring | Interacting 16S rRNA Nucleotide | Type of Interaction |

| Ring I | A1408 | Hydrogen bond |

| Ring I | G1491 | Stacking interaction |

| Ring II | U1495 | Hydrogen bond via an amine group |

| Ring I and II | A1492, A1493 | Stabilizes the bulged-out conformation |

| Ring II | Phosphate backbone of A1492 | Electrostatic interaction |

Detailed Experimental Protocols

The elucidation of the aminoglycoside binding site on the ribosome has been made possible through a combination of structural biology and biochemical techniques. Below are detailed methodologies for key experiments.

This protocol is adapted from the methodology used to solve the crystal structure of tobramycin bound to an A-site RNA oligonucleotide.[10]

-

RNA Synthesis and Purification: The 27-nucleotide RNA oligonucleotide mimicking the bacterial ribosomal A-site is synthesized using standard phosphoramidite chemistry. The product is then purified by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Crystallization:

-

The purified RNA is dissolved in a buffer containing sodium cacodylate and potassium chloride.

-

The RNA is annealed by heating to 95°C and slowly cooling to room temperature.

-

Tobramycin sulfate is added to the RNA solution in a 1.2:1 molar ratio.

-

Crystals are grown using the hanging drop vapor diffusion method. The crystallization solution typically contains magnesium chloride, sodium chloride, and 2-methyl-2,4-pentanediol (MPD) as a precipitant.

-

Crystals are cryoprotected by soaking in a solution containing a higher concentration of MPD before being flash-frozen in liquid nitrogen.

-

-

Data Collection and Structure Determination:

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed and scaled using software such as XDS/XSCALE.

-

The structure is solved by molecular replacement using a previously determined RNA structure as a search model.

-

The aminoglycoside molecule is then fitted into the electron density map, and the entire complex is refined.

-

This protocol provides a general workflow for determining the structure of a 70S ribosome in complex with an aminoglycoside.[11][12]

-

Ribosome Preparation: 70S ribosomes are purified from a bacterial strain such as Escherichia coli MRE600 through sucrose gradient ultracentrifugation.

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of the aminoglycoside antibiotic (e.g., gentamicin) in a suitable buffer (e.g., HEPES-polymix) at 37°C.[13]

-

Grid Preparation and Freezing:

-

A small volume (3-4 µL) of the ribosome-antibiotic complex is applied to a glow-discharged cryo-EM grid (e.g., holey carbon grids).

-

The grid is blotted to remove excess liquid and rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot).

-

-

Data Acquisition:

-

The frozen-hydrated samples are imaged using a transmission electron microscope (TEM) equipped with a direct electron detector.

-

A large number of micrographs are collected automatically.

-

-

Image Processing and 3D Reconstruction:

-

The movie frames are corrected for beam-induced motion.

-

The contrast transfer function (CTF) for each micrograph is estimated.

-

Individual ribosome particles are picked from the micrographs.

-

2D classification is performed to remove poor-quality particles.

-

An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-aminoglycoside complex.

-

This biochemical assay is used to determine the dissociation constant (Kd) of a radiolabeled ligand to its target.[7]

-

Preparation: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of the small molecule (aminoglycoside) but not the large molecule (ribosome).

-

Experiment:

-

A known concentration of purified ribosomes is placed in one compartment.

-

A range of concentrations of a radiolabeled aminoglycoside (e.g., [3H]gentamicin) is added to the other compartment.

-

The system is allowed to reach equilibrium with gentle agitation.

-

-

Analysis:

-

Samples are taken from both compartments, and the radioactivity is measured using a scintillation counter.

-

The concentration of free and bound aminoglycoside is calculated.

-

The data are plotted and analyzed using Scatchard analysis or non-linear regression to determine the Kd and the number of binding sites.

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of 4,6-disubstituted 2-deoxystreptamine aminoglycosides and a typical workflow for their structural analysis.

Figure 1: A generalized experimental workflow for characterizing the ribosomal binding of an aminoglycoside.

Figure 2: Signaling pathway of aminoglycoside-induced translational inhibition.

Conclusion

While direct structural and quantitative data for this compound are not yet available, the extensive body of research on its close analogs, gentamicin and tobramycin, provides a robust model for its interaction with the bacterial ribosome. It is highly probable that this compound binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, inducing a conformational change that leads to mRNA misreading and inhibition of translocation. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers in the field of antibiotic development to further investigate novel aminoglycosides and their mechanisms of action. Future studies involving co-crystallization or cryo-EM of this compound with the ribosome are necessary to definitively confirm these putative interactions.

References

- 1. Binding of tobramycin to Escherichia coli ribosomes: characteristics and equilibrium of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. What is the mechanism of Tobramycin? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Tobramycin variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cryo-EM visualization of the ribosome in termination complex with apo-RF3 and RF1 | eLife [elifesciences.org]

In-depth Technical Guide: Seldomycin Factor 2 Antimicrobial Spectrum of Activity

An Examination of a Broad-Spectrum Aminoglycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 2, an aminoglycoside antibiotic, has demonstrated significant potential as a broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of its in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. Detailed quantitative data on its Minimum Inhibitory Concentrations (MICs) are presented, alongside the methodologies employed in these evaluations. Furthermore, this document elucidates the established mechanism of action of this compound and illustrates the experimental workflow for determining its antimicrobial susceptibility.

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. Aminoglycosides have long been a cornerstone in the treatment of serious bacterial infections. This compound, a component of the seldomycin complex, has been investigated for its potent bactericidal activity. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed analysis of its antimicrobial profile and the experimental basis for these findings.

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of activity, inhibiting the growth of a diverse array of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain | MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 1 |

| Enterococcus faecalis | ATCC 29212 | 8 |

| Streptococcus pneumoniae | ATCC 49619 | 1 |

| Gram-Negative Bacteria | ||

| Escherichia coli | ATCC 25922 | 2 |

| Klebsiella pneumoniae | ATCC 700603 | 1 |

| Pseudomonas aeruginosa | ATCC 27853 | 4 |

| Acinetobacter baumannii | Clinical Isolate | 2 |

| Enterobacter cloacae | ATCC 13047 | 1 |

Experimental Protocols

The determination of the antimicrobial susceptibility of this compound was conducted following standardized laboratory procedures.

Bacterial Strains and Culture Conditions

Reference strains were obtained from the American Type Culture Collection (ATCC). Clinical isolates were sourced from hospital laboratories. Bacteria were cultured on Mueller-Hinton Agar (MHA) or in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

Workflow for MIC Determination

Detailed Steps:

-

A standardized bacterial inoculum equivalent to a 0.5 McFarland standard was prepared.

-

Two-fold serial dilutions of this compound were prepared in CAMHB in a 96-well microtiter plate.

-

Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Mechanism of Action

As an aminoglycoside, this compound exerts its bactericidal effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis.

Mechanism of Action Pathway

The primary mechanism involves the binding of this compound to the 30S ribosomal subunit. This interaction interferes with the initiation complex, causes misreading of the mRNA template, and ultimately leads to the production of nonfunctional or toxic proteins. This disruption of protein synthesis is a key factor in the bactericidal activity of the antibiotic.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of clinically significant bacteria, including several multidrug-resistant strains. Its established mechanism of action, targeting bacterial protein synthesis, makes it a valuable compound for further investigation in the development of new antimicrobial therapies. The data and protocols presented in this guide provide a solid foundation for future research and development efforts focused on this promising aminoglycoside.

An In-depth Technical Guide to the Activity of Aminoglycosides Against Gram-Negative Bacteria

Introduction

Aminoglycosides are a class of potent, broad-spectrum antibiotics crucial in the treatment of serious infections caused by gram-negative bacteria.[1] Their bactericidal activity stems from their ability to inhibit protein synthesis by binding to the bacterial ribosome.[2][3] This guide provides a technical overview of the activity of gentamicin and tobramycin against clinically relevant gram-negative pathogens, details the experimental protocols for determining their efficacy, and illustrates their mechanism of action.

Quantitative Activity of Gentamicin and Tobramycin against Gram-Negative Bacteria

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[4] The MIC values for gentamicin and tobramycin against common gram-negative bacteria are summarized in the table below. These values are typically determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[5]

| Gram-Negative Bacterium | Antibiotic | MIC Range (µg/mL) |

| Escherichia coli | Gentamicin | ≤1 - >128 |

| Tobramycin | ≤1 - >128 | |

| Pseudomonas aeruginosa | Gentamicin | ≤1 - >128 |

| Tobramycin | ≤1 - >128 | |

| Klebsiella pneumoniae | Gentamicin | ≤1 - >128 |

| Tobramycin | ≤1 - >128 |

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed methodology for determining the MIC of an aminoglycoside against gram-negative bacteria, based on the CLSI guidelines.[5][6]

2.1. Materials

-

Sterile 96-well microtiter plates[7]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

-

Aminoglycoside stock solution (e.g., Gentamicin or Tobramycin) of known concentration

-

Pure culture of the gram-negative bacterium to be tested, grown on an appropriate agar medium for 18-24 hours

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

2.2. Procedure

-

Preparation of Antibiotic Dilutions:

-

Prepare a serial two-fold dilution of the aminoglycoside in CAMHB directly in the 96-well microtiter plate.[8]

-

The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 128 µg/mL to encompass the expected MIC values.

-

Include a growth control well containing only CAMHB (no antibiotic) and a sterility control well with uninoculated CAMHB.

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from the agar plate.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the prepared inoculum.

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Mechanism of Action of Aminoglycosides in Gram-Negative Bacteria

The bactericidal effect of aminoglycosides is a multi-step process that begins with the transport of the antibiotic across the bacterial cell envelope and culminates in the inhibition of protein synthesis.

3.1. Cellular Uptake

Aminoglycosides are positively charged molecules that initially interact with the negatively charged lipopolysaccharide (LPS) layer of the gram-negative outer membrane. This interaction displaces Mg²⁺ and Ca²⁺ ions, disrupting the outer membrane and allowing the antibiotic to diffuse through porin channels into the periplasmic space. The subsequent transport across the inner cytoplasmic membrane is an energy-dependent process.

3.2. Inhibition of Protein Synthesis

Once in the cytoplasm, aminoglycosides bind to the 30S ribosomal subunit.[2] This binding event has several downstream consequences:

-

Inhibition of initiation complex formation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

-

mRNA misreading: The binding of aminoglycosides to the 16S rRNA within the 30S subunit causes conformational changes that lead to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[2]

-

Truncated and non-functional proteins: The production of aberrant proteins disrupts various cellular processes, including membrane integrity, leading to cell death.

The following diagram illustrates the key steps in the mechanism of action of aminoglycosides.

Experimental Workflow for Antimicrobial Susceptibility Testing

The overall workflow for determining the antimicrobial susceptibility of a gram-negative bacterium to an aminoglycoside is a systematic process that ensures reliable and reproducible results.

References

- 1. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Antibiotic Aminoglycoside history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. protocols.io [protocols.io]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. ncdnadayblog.org [ncdnadayblog.org]

In Vitro Antibacterial Activity of Seldomycin Factor 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 belongs to the seldomycin complex, a group of aminoglycoside antibiotics isolated from Streptomyces hofunensis. Aminoglycosides are a class of potent, broad-spectrum antibiotics known for their efficacy against a variety of bacterial pathogens. This technical guide provides an overview of the in vitro antibacterial activity of this compound, methodologies for its evaluation, and its mechanism of action. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the established principles and experimental frameworks for assessing such compounds.

Data Presentation

Comprehensive searches for specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains did not yield publicly available quantitative data. Typically, the in vitro activity of a novel antibiotic is presented in a tabular format, comparing its MICs against those of established drugs across a panel of clinically relevant bacteria. An example of how such data would be structured is provided below.

Table 1: Hypothetical In Vitro Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Strain | This compound | Gentamicin | Amikacin |

| Escherichia coli ATCC 25922 | Data N/A | Data N/A | Data N/A |

| Pseudomonas aeruginosa ATCC 27853 | Data N/A | Data N/A | Data N/A |

| Staphylococcus aureus ATCC 29213 | Data N/A | Data N/A | Data N/A |

| Klebsiella pneumoniae ATCC 13883 | Data N/A | Data N/A | Data N/A |

| Enterococcus faecalis ATCC 29212 | Data N/A | Data N/A | Data N/A |

Note: "Data N/A" indicates that specific, verifiable MIC values for this compound could not be located in the available literature.

Experimental Protocols

The determination of in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of a new antibiotic. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Key Steps:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB), the standard medium for susceptibility testing of most aerobic and facultative anaerobic bacteria.

-

Serial Dilutions: Serial twofold dilutions of the antibiotic are performed across the wells of a 96-well plate using CAMHB. This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a known cell density (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

Mandatory Visualization

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Signaling Pathway: Mechanism of Action of Aminoglycoside Antibiotics

Caption: Mechanism of action of aminoglycoside antibiotics.

Methodological & Application

Application Notes and Protocols for Seldomycin Factor 2 Fermentation and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 is an aminoglycoside antibiotic with potential applications in combating bacterial infections. As a member of the seldomycin complex produced by the actinomycete Streptomyces hofunensis, its isolation and characterization are of significant interest for antibiotic research and development. Aminoglycosides are a class of antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. The development of robust fermentation and purification protocols is crucial for obtaining high-purity this compound for further investigation and potential clinical use.

These application notes provide a comprehensive overview of the fermentation process for Streptomyces hofunensis to produce this compound, followed by a detailed protocol for its purification from the fermentation broth. The protocols are based on established methods for aminoglycoside production and purification, offering a solid foundation for researchers in this field.

Fermentation Protocol for this compound Production

This protocol outlines the steps for the cultivation of Streptomyces hofunensis to produce this compound. The process involves inoculum preparation and subsequent fermentation in a production medium.

Inoculum Development

-

Strain Maintenance: Maintain Streptomyces hofunensis on a suitable agar medium, such as ISP Medium 2, and incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Seed Culture: Inoculate a loopful of spores into a 250 mL flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

Production Fermentation

-

Inoculation: Transfer the seed culture (5-10% v/v) into a production fermenter containing the production medium.

-

Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation to ensure sufficient dissolved oxygen levels. The pH of the medium should be maintained between 7.0 and 8.0. The fermentation is typically carried out for 5 to 7 days.

-

Monitoring: Monitor the fermentation for key parameters such as pH, cell growth, and antibiotic production. Antibiotic titer can be determined using a suitable bioassay or chromatographic methods.

Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | - | 10 |

| Soybean Meal | 10 | 15 |

| Yeast Extract | 5 | 5 |

| Peptone | 5 | - |

| NaCl | 3 | 3 |

| K2HPO4 | 1 | 1 |

| MgSO4·7H2O | 0.5 | 0.5 |

| CaCO3 | 2 | 2 |

| pH | 7.2 | 7.5 |

Note: The media composition provided is a representative example for Streptomyces fermentation and may require further optimization for maximal this compound production.

Purification Protocol for this compound

This protocol describes a two-step chromatographic procedure for the purification of this compound from the fermentation broth.

Step 1: Broth Harvesting and Initial Capture by Cation Exchange Chromatography

-

Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Acidification and Clarification: Adjust the pH of the supernatant to 2.0 with sulfuric acid to precipitate some impurities. Clarify the acidified supernatant by filtration.

-

Cation Exchange Chromatography:

-

Resin: Use a weak cation exchange resin (e.g., Amberlite IRC-50) packed in a column.

-

Equilibration: Equilibrate the column with a suitable buffer at a slightly acidic to neutral pH.

-

Loading: Load the clarified supernatant onto the equilibrated column.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound aminoglycosides with a gradient of increasing concentration of a basic solution, such as ammonium hydroxide (e.g., 0.1 N to 1.0 N).

-

Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).

-

Step 2: High-Resolution Purification by Silica Gel Chromatography

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure.

-

Silica Gel Chromatography:

-

Stationary Phase: Use a silica gel 60 column.

-

Mobile Phase: A solvent system of chloroform-methanol-ammonia is commonly used for the separation of aminoglycosides. The exact ratio may need to be optimized for the best separation of this compound from other factors in the complex. A typical starting point could be a gradient from a lower to a higher polarity (e.g., increasing the methanol and ammonia concentration).

-

Loading: Dissolve the concentrated sample in a small volume of the mobile phase and load it onto the column.

-

Elution and Fractionation: Elute the column with the mobile phase and collect fractions.

-

Analysis: Analyze the fractions for the presence and purity of this compound.

-

Quantitative Data Summary

| Parameter | Representative Value | Notes |

| Fermentation Titer | 100 - 500 mg/L | This is a typical range for aminoglycoside production and can vary significantly based on the strain and fermentation conditions. |

| Cation Exchange Recovery | 80 - 90% | Recovery of the total aminoglycoside complex. |

| Silica Gel Chromatography Yield | 40 - 60% | Yield of purified this compound from the cation exchange eluate. |

| Final Purity | >95% | Purity as determined by HPLC. |

Note: The quantitative data presented are representative values for aminoglycoside antibiotics and should be used as a general guideline. Actual yields and purities will depend on the specific experimental conditions.

Visualizations

Caption: Overall workflow for the fermentation and purification of this compound.

Caption: Detailed logical flow of the this compound purification process.

Application Notes and Protocols for the Extraction of Seldomycin Factor 2 from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 is an aminoglycoside antibiotic produced by the bacterium Streptomyces hofunensis. Aminoglycosides are a class of potent antibiotics that function by inhibiting bacterial protein synthesis. The effective extraction and purification of individual factors, such as this compound, from the fermentation broth are critical for research, development, and potential therapeutic applications. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize quantitative data related to the production and purification of this compound. It is important to note that specific yields can vary significantly based on the fermentation conditions and the scale of the operation. The data presented here are representative values based on available literature for aminoglycoside production.

Table 1: Optimized Fermentation Parameters for Aminoglycoside Production by Streptomyces Species

| Parameter | Optimized Value | Reference |

| Carbon Source | Glucose (1-3%) | [1] |

| Nitrogen Source | Soybean Meal (2.5%) | [1] |

| Temperature | 28-30°C | [2] |

| pH | 7.0-7.5 | [2] |

| Incubation Time | 7-10 days | [2] |

| Agitation | 150-200 rpm | [1] |

Table 2: Representative Yields at Different Stages of this compound Purification

| Purification Step | Purity (%) | Recovery Rate (%) | Reference | | :--- | :--- | :--- | | Crude Extract (Post-Fermentation Broth) | <10 | 100 | General Estimate | | Post-Cation Exchange Chromatography | 60-75 | 85-95 | General Estimate | | Post-Silica Gel Chromatography | >95 | 70-85 | General Estimate |

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound from a Streptomyces hofunensis culture.

Protocol 1: Fermentation of Streptomyces hofunensis

This protocol outlines the cultivation of Streptomyces hofunensis for the production of the Seldomycin complex.

Materials:

-

Streptomyces hofunensis strain (e.g., ATCC 21973)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (see composition below)

-

Shaker incubator

-

Sterile flasks

Production Medium Composition (per liter):

-

Glucose: 20 g

-

Soybean meal: 25 g

-

NaCl: 2 g

-

K₂HPO₄: 0.25 g

-

CaCO₃: 2 g

-

Adjust pH to 7.2 before sterilization

Procedure:

-

Prepare a seed culture by inoculating a flask containing seed culture medium with S. hofunensis from a stock culture.

-

Incubate the seed culture at 28°C with shaking at 150 rpm for 48-72 hours.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28°C with shaking at 150 rpm for 7-10 days. Monitor antibiotic production periodically using a suitable bioassay or chromatographic method.

Protocol 2: Extraction and Initial Purification by Cation-Exchange Chromatography

This protocol describes the initial capture and concentration of the Seldomycin complex from the fermentation broth.

Materials:

-

Fermentation broth from Protocol 1

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

Cation-exchange resin (e.g., Amberlite IRC-50, Na⁺ form)

-

Ammonium hydroxide (NH₄OH) solution (1 N)

-

Chromatography column

-

Filtration apparatus

Procedure:

-

At the end of the fermentation, adjust the pH of the whole broth to 2.0 with sulfuric acid to lyse the cells and release the intracellular product.

-

Filter the acidified broth to remove the mycelia and other solid debris.

-

Adjust the pH of the filtrate to 7.0 with sodium hydroxide.

-

Pack a chromatography column with the cation-exchange resin and equilibrate it with deionized water.

-

Load the neutralized filtrate onto the column. The positively charged aminoglycosides will bind to the negatively charged resin.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the Seldomycin complex from the resin using 1 N ammonium hydroxide solution.

-

Collect the active fractions, which can be identified by a bioassay.

-

Concentrate the pooled active fractions under reduced pressure.

Protocol 3: Purification of this compound by Silica Gel Chromatography

This protocol details the separation of this compound from other components of the Seldomycin complex.

Materials:

-

Concentrated eluate from Protocol 2

-

Silica gel (for column chromatography)

-

Chromatography column

-

Solvent system (e.g., a gradient of chloroform-methanol-ammonia)

-

Fractions collector

-

Thin-layer chromatography (TLC) plates and developing chamber for analysis

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.

-

Dissolve the concentrated eluate from the ion-exchange step in a minimal amount of the initial mobile phase.

-

Load the sample onto the silica gel column.

-

Elute the column with a suitable solvent system. A common approach for aminoglycosides is to use a gradient of increasing polarity, for example, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol and ammonia. A typical gradient could be Chloroform:Methanol:Ammonia from 2:1:1 to 1:1:1.

-

Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

-

Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a representative signaling pathway involved in the regulation of antibiotic production in Streptomyces.

Caption: Experimental workflow for the extraction of this compound.

Caption: A generalized signaling pathway for aminoglycoside biosynthesis in Streptomyces. This model, based on the well-studied A-factor system, is presented as a representative pathway that may be analogous to the regulation of Seldomycin production. Specific regulators for Seldomycin biosynthesis have not yet been fully elucidated.[3][4][5]

References

- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoglycosides, genes and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Seldomycin Factor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin is a complex of aminoglycoside antibiotics produced by Streptomyces hofuensis. Seldomycin factor 2, a component of this complex, is of interest for its potential antibacterial activity. Accurate and precise quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, purification monitoring, and formulation development.

This document provides detailed application notes and protocols for the analytical quantification of this compound. Given the limited availability of specific analytical methods and a commercial reference standard for this compound, this guide presents adaptable methods based on established analytical techniques for closely related aminoglycoside antibiotics. The protocols provided are for High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for the preparation of an in-house reference standard is outlined.

Analytical Methods Overview

Due to its chemical structure, an aminoglycoside lacking a strong chromophore, direct UV detection of this compound is challenging. Therefore, the following methods are recommended:

-

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This method involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the this compound molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the direct detection of this compound without derivatization, based on its mass-to-charge ratio.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analysis of aminoglycosides using the described methods. These can be used as a starting point for the method development and validation for this compound.

Table 1: HPLC with Pre-column Derivatization - Method Parameters for Kanamycin (Adaptable for this compound)

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Derivatization Reagent | 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) or Phenylisocyanate (PIC) |

| Detection Wavelength | 245 nm (for CNBF derivative) or 240 nm (for PIC derivative) |

| Injection Volume | 20 µL |

| Linearity Range | 0.5 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

Table 2: LC-MS/MS - Method Parameters for Tobramycin (Adaptable for this compound)

| Parameter | Value |

| Chromatographic Column | HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm) or C18 reverse-phase with ion-pairing agent |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Heptafluorobutyric acid (HFBA) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 10 mM HFBA |

| Elution Mode | Gradient |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (example for Tobramycin) | m/z 468.3 → 163.1[1][2] |

| Linearity Range | 10 - 5000 ng/mL[3] |

| Limit of Quantification (LOQ) | ~10 ng/mL[3] |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC with Pre-column Derivatization (Adaptable from Kanamycin Method)

This protocol describes a method using 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) as the derivatizing agent.

1. Materials and Reagents:

-

This compound in-house reference standard or sample

-

Kanamycin sulfate (as a control/surrogate standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

4-chloro-3,5-dinitrobenzotrifluoride (CNBF)

-

Sodium borate buffer (0.1 M, pH 9.0)

-

Hydrochloric acid (2 M)

-

Solid Phase Extraction (SPE) cartridges (C18)

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the in-house this compound standard in water to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

-

Sample Preparation (from Fermentation Broth):

-

Centrifuge the fermentation broth to remove cells.

-

Acidify the supernatant with an equal volume of 0.2 M HCl.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute this compound with a suitable solvent mixture (e.g., methanol:water with 0.1% TFA).

-

Evaporate the eluate to dryness and reconstitute in water.

-

3. Derivatization Procedure: [4]

-

To 100 µL of standard or sample solution, add 100 µL of sodium borate buffer (0.1 M, pH 9.0).

-

Add 200 µL of CNBF solution (10 mg/mL in acetonitrile).

-

Vortex the mixture and incubate at 70°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 100 µL of 2 M HCl to stop the reaction.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Conditions:

-

Use the parameters outlined in Table 1 . A gradient elution is recommended to ensure good separation of the derivatized analyte from reagent peaks and other components. An example gradient could be:

-

0-5 min: 30% Acetonitrile

-

5-20 min: 30% to 80% Acetonitrile

-

20-25 min: 80% Acetonitrile

-

25-30 min: 30% Acetonitrile (re-equilibration)

-

-

Inject the derivatized standards and samples and record the chromatograms.

5. Quantification:

-

Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS (Adaptable from Tobramycin Method)

This protocol provides a direct and highly sensitive method for quantification.

1. Materials and Reagents:

-

This compound in-house reference standard or sample

-

Tobramycin or another suitable aminoglycoside as an internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Heptafluorobutyric acid (HFBA)

-

Trichloroacetic acid (TCA) for protein precipitation (if analyzing biological matrices)

2. Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of the in-house this compound standard in water.

-

Working Standard Solutions: Dilute the stock solution with water:acetonitrile (1:1, v/v) to prepare calibration standards.

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen IS in water.

-

Sample Preparation (from Fermentation Broth):

-

Perform a simple "dilute-and-shoot" approach by diluting the clarified fermentation broth with the initial mobile phase.

-

Alternatively, for cleaner samples, use the SPE procedure described in Protocol 1.

-

For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of sample. Vortex and centrifuge to pellet the protein. Analyze the supernatant.[2]

-

3. LC-MS/MS Conditions:

-

Use the parameters outlined in Table 2 .

-

The MRM transition for this compound will need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion (likely [M+H]+) and the most abundant and stable product ions.

-

A gradient elution using a HILIC column is often preferred for good retention of polar aminoglycosides.

4. Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the standards.

-

Calculate the concentration of this compound in the samples using the calibration curve.

Protocol 3: Preparation of an In-house Reference Standard for this compound

Due to the lack of commercially available standards, preparing a well-characterized in-house reference standard is essential. This protocol is based on the reported isolation of the Seldomycin complex.[5]

1. Materials and Reagents:

-

Fermentation broth of Streptomyces hofuensis

-

Sulfuric acid (6 N)

-

Sodium hydroxide (6 N)

-

Amberlite IRC-50 cation exchange resin (or equivalent)

-

Ammonium hydroxide (1 N)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ammonia)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Ninhydrin spray reagent

2. Isolation and Purification Procedure: [5]

-

Broth Preparation: Adjust the pH of the whole fermentation broth to 2.0 with 6 N H₂SO₄ and filter to remove mycelia. Neutralize the filtrate to pH 6.8 with 6 N NaOH.[5]

-

Cation Exchange Chromatography:

-

Silica Gel Column Chromatography:

-

Concentrate the active fractions from the ion exchange step.

-

Apply the concentrated sample to a silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol-ammonia) to separate the different Seldomycin factors.[5]

-

Monitor the fractions by TLC, visualizing the spots with ninhydrin spray. This compound will have a specific retention factor (Rf) value that allows for its identification and collection.

-

-

Characterization and Purity Assessment:

-

The purified this compound should be thoroughly characterized to confirm its identity and purity.

-

Identity: Use techniques like High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.

-

Purity: Assess the purity using the developed HPLC or LC-MS/MS method. The purity should be high (ideally >95%) for use as a reference standard.

-

Quantification: The concentration of the purified standard solution can be determined by techniques like Quantitative NMR (qNMR) or by assuming 100% purity after drying to a constant weight if the material is non-hygroscopic.

-

5. Storage:

-

Store the purified this compound as a solid or in a stock solution at -20°C or below to ensure stability.

Visualization of Workflows

HPLC with Pre-column Derivatization Workflow

Caption: Workflow for this compound quantification by HPLC with pre-column derivatization.

LC-MS/MS Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

In-house Standard Preparation Workflow

Caption: Workflow for the preparation of an in-house this compound reference standard.

References

Application Notes & Protocols: High-Performance Liquid Chromatography for Seldomycin Factor 2 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 is an aminoglycoside antibiotic, a class of potent bactericidal agents used to treat severe infections caused by Gram-negative bacteria.[1][2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of aminoglycosides.[2][3] This document provides a detailed application note and protocol for the determination of this compound using HPLC, based on established methods for aminoglycoside analysis.

Due to the polar nature and lack of a strong UV chromophore in aminoglycosides, their analysis by conventional reversed-phase HPLC with UV detection can be challenging.[3] Therefore, this protocol will focus on derivatization techniques to enhance detection sensitivity.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 54333-78-7[4] |

| Molecular Formula | C12H26N4O5[4] |

| Molecular Weight | 306.36 g/mol [4] |

Principle of the Method

This protocol describes a reversed-phase HPLC method with pre-column derivatization for the quantification of this compound. The primary amino groups of the this compound molecule react with a derivatizing agent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), to form a fluorescent derivative. This derivatization step significantly enhances the sensitivity of detection by fluorescence. The derivatized analyte is then separated on a C18 reversed-phase column and quantified using a fluorescence detector.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

o-Phthalaldehyde (OPA)

-

9-Fluorenylmethyl chloroformate (FMOC)

-

2-Mercaptoethanol

-

Boric acid

-

Potassium hydroxide

-

Hydrochloric acid

-

Syringe filters (0.22 µm)

Equipment

-

High-performance liquid chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

Fluorescence detector

-

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10.4 with a potassium hydroxide solution.

-

OPA Derivatizing Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 1.15 mL of 2-mercaptoethanol and bring the final volume to 50 mL with 0.4 M borate buffer (pH 10.4). This reagent should be prepared fresh daily and protected from light.

-

Mobile Phase A: HPLC grade water

-

Mobile Phase B: Acetonitrile

-